Cas no 20886-99-1 ([1]Benzothieno[2,3-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-[(4-methyl-1-piperazinyl)methyl]-)
20886-99-1 structure
Product Name:[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-[(4-methyl-1-piperazinyl)methyl]-
Numero CAS:20886-99-1
MF:C16H22N4OS
MW:318.437081813812
CID:284929
PubChem ID:210053
Update Time:2025-04-19
[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-[(4-methyl-1-piperazinyl)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1]Benzothieno[2,3-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-[(4-methyl-1-piperazinyl)methyl]-
- 2-[(4-methylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- [1]benzothieno[2,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-[(4-methyl-1-piperazinyl)methyl]-
- 2-[(4-Methylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-((N'-Methylpiperazinyl)methyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo(b)thieno(2,3-d)pyrimidine
- DTXSID90175014
- 2-((4-Methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one
- 2-((4-methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-methyl-1-piperazinyl)methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- AKOS000280175
- AKOS005661758
- (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((4-methyl-1-piperazinyl)methyl)-
- 20886-99-1
- A816895
-
- Inchi: 1S/C16H22N4OS/c1-19-6-8-20(9-7-19)10-13-17-15(21)14-11-4-2-3-5-12(11)22-16(14)18-13/h2-10H2,1H3,(H,17,18,21)
- Chiave InChI: NLALUFJVBQSALB-UHFFFAOYSA-N
- Sorrisi: S1C2=C(C(NC(CN3CCN(C)CC3)=N2)=O)C2=C1CCCC2
Proprietà calcolate
- Massa esatta: 318.15166
- Massa monoisotopica: 318.15143251g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 2
- Complessità: 475
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 76.2Ų
Proprietà sperimentali
- PSA: 47.94
[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-[(4-methyl-1-piperazinyl)methyl]- Letteratura correlata
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
20886-99-1 ([1]Benzothieno[2,3-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-[(4-methyl-1-piperazinyl)methyl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso